Zinc ammonium acetate

CAS No.: 24846-92-2

Cat. No.: VC18412101

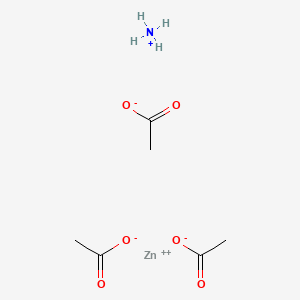

Molecular Formula: C6H13NO6Zn

Molecular Weight: 260.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24846-92-2 |

|---|---|

| Molecular Formula | C6H13NO6Zn |

| Molecular Weight | 260.6 g/mol |

| IUPAC Name | azanium;zinc;triacetate |

| Standard InChI | InChI=1S/3C2H4O2.H3N.Zn/c3*1-2(3)4;;/h3*1H3,(H,3,4);1H3;/q;;;;+2/p-2 |

| Standard InChI Key | PVKFMRXEWAAGSZ-UHFFFAOYSA-L |

| Canonical SMILES | CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[NH4+].[Zn+2] |

Introduction

Chemical Identity and Structural Properties

Zinc ammonium acetate (ZAA) is a water-soluble complex with the molecular formula , where varies depending on hydration state and synthesis conditions . The compound dissociates in aqueous solutions to form , , and acetate ions (), enabling its reactivity in both industrial and biological systems . Structural analyses reveal that ZAA’s coordination geometry involves zinc ions bound to ammonia and acetate ligands, which stabilize the complex in neutral and alkaline environments .

Synthesis and Stability

ZAA is typically synthesized via precipitation methods using zinc acetate dihydrate and ammonium hydroxide. For example, a study demonstrated that mixing zinc acetate dihydrate () with ammonium hydroxide () yields ZAA with a hexagonal wurtzite structure upon calcination . The reaction pathway involves ligand exchange, as shown in Equation (1):

Stability tests indicate that ZAA degrades in soil, releasing from its acetate component, with less than 0.06% of applied -labeled ZAA mineralizing within 30 days .

Industrial and Metallurgical Applications

Zinc Recovery from Secondary Resources

ZAA’s ability to form soluble zinc-ammonia complexes makes it ideal for leaching zinc from metallurgical slag and dust (MSD). A response surface methodology (RSM) study optimized leaching parameters, achieving a 92.4% zinc extraction rate under the following conditions :

| Parameter | Optimal Value |

|---|---|

| Stirring speed | 345 r/min |

| Leaching time | 35 min |

| Liquid/solid ratio | 4.5 mL/g |

| Total ammonia concentration | 4.2 mol/L |

The leaching mechanism involves zinc oxide () reacting with ammonium ions to form complexes (Equations 2–3) :

Photocatalytic ZnO Synthesis

ZAA serves as a precursor for ZnO nanostructures with high specific surface areas (SSA) for photocatalytic dye degradation. A precipitation method using ZAA yielded ZnO nanoparticles with an SSA of 18.17–21.67 m²/g and a bandgap of 2.95–3.21 eV . Under UV light, these particles degraded eosin-Y and methyl orange at rate constants of and , respectively .

Agricultural Biostimulation

Zinc Delivery in Crops

ZAA enhances corn () productivity by improving zinc uptake and cytokinin synthesis. In a study, foliar application of ZAA increased accumulation in roots and stems by 15–20% compared to controls . The compound also elevated cytokinin levels in shoot tissues by 30%, promoting cell division and stress resistance .

Seed Yield Enhancement

Field trials with timothy grass () demonstrated that ZAA application increased seed yield by 12–18% and improved canopy density by modulating nitrogen assimilation .

| Treatment | Seed Yield (kg/ha) | Canopy Density (plants/m²) |

|---|---|---|

| Control | 320 | 84 |

| ZAA (200 g/ha) | 378 | 97 |

| ZAA (400 g/ha) | 412 | 105 |

Environmental Behavior and Regulation

Degradation and Mobility

ZAA’s environmental fate depends on carrier agents. When applied with , 14% of -ZAA leached into groundwater, compared to 8% with water . Regulatory evaluations classify ZAA as a high-solubility compound (), necessitating monitoring in aquatic systems .

Regulatory Status

Australia’s Industrial Chemicals Inventory lists ZAA under stringent controls due to its persistence in soil and potential bioaccumulation . Current guidelines limit agricultural application rates to 400 g/ha to prevent zinc toxicity .

Advanced Material Synthesis

Morphological Control in ZnO Growth

In chemical bath deposition, ammonium acetate regulates ZnO nanostructure morphology by modulating hexamethylenetetramine (HMTA) hydrolysis. At 10 mM concentration, ZAA induces a twin-shaped ZnO template with a dissolve-renucleation-regrowth mechanism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume